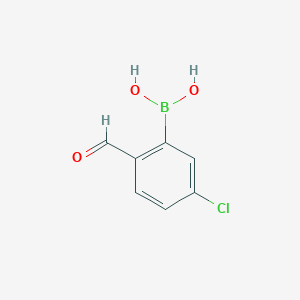

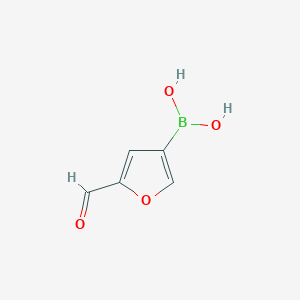

5-Formylfuran-3-boronic acid

説明

5-Formylfuran-3-boronic acid, also known as 5-FBA, is an important organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 86-87°C and a molecular weight of 109.93 g/mol. 5-FBA is a diboronic acid and is the most important member of the formylfuran family of compounds. This compound is widely used in the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes.

科学的研究の応用

Drug Discovery and Medicinal Chemistry

Boronic acids have emerged as significant players in drug discovery and medicinal chemistry due to their unique properties. Their ability to enhance the potency of drugs and improve pharmacokinetics has led to the FDA and Health Canada approving five boronic acid drugs, with several others in clinical trials. Notably, boronic acids have been incorporated into various medicinal chemistry endeavors, reflecting their growing importance in the development of new therapeutic agents (Plescia & Moitessier, 2020).

Water Purification and Desalination

Boronic acids have been studied for their potential in water purification and desalination applications. The removal of boron, which often exists as boric acid in seawater, is crucial due to its toxicity at high concentrations. Reverse osmosis (RO) and nanofiltration (NF) membranes have been investigated for their efficacy in boron removal. These studies highlight the significance of understanding the speciation of boric acid and its relation to the rejection of boron by NF/RO membranes, emphasizing the need for further research to optimize processes for boron removal in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).

Electrochemical Biosensors

The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives showcases the application of boronic acids in sensing technologies. These compounds, with their unique properties, have been used to create sensors for sugars, glycated hemoglobin, fluoride ions, and more. The selective binding and redox properties of these boronic acid derivatives form the basis of non-enzymatic glucose sensors and other analytical devices, highlighting their potential in biosensing applications (Wang, Takahashi, Du, & Anzai, 2014).

Plant Nutrition and Agriculture

In agriculture and plant science, boronic acids have been studied for their role in plant nutrition, particularly in the development of boron-buffered solution culture systems. These systems aim to maintain constant boron concentrations for studying boron nutrition in plants, demonstrating the relevance of boronic acids in agricultural research and plant growth studies (Asad, Bell, Dell, & Huang, 2004).

Fire Retardancy and Wood Preservation

Boronic acids have been utilized in fire retardant and wood preservative treatments, particularly in outdoor wood applications. The dual functionality of boron compounds to provide both fire retardancy and wood preservation has been a focus of research, with efforts directed towards developing systems that fix boron into the wood to maintain its preservation properties throughout the material's useful life (Marney & Russell, 2008).

作用機序

Target of Action

5-Formylfuran-3-boronic acid is primarily used as a reactant in the synthesis of biologically active molecules . Its primary targets are the molecules it interacts with during these synthesis processes, such as in the Suzuki-Miyaura coupling reaction .

Mode of Action

The compound’s mode of action is largely based on its role in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two different organic groups . The this compound provides the boron atom for the transmetalation step, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis, contributing to the formation of many biologically active compounds .

Pharmacokinetics

Its use in the suzuki-miyaura coupling reaction suggests that it is relatively stable and readily prepared

Result of Action

The result of this compound’s action is the formation of biologically active molecules, including inhibitors of HIF-1, ephrin binding, HIV-1 integrase, and epidermal growth factor receptor . These molecules have various effects at the molecular and cellular level, depending on their specific structures and targets.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be air sensitive, and it should be stored away from air and oxidizing agents . Its stability and efficacy can also be affected by the specific conditions under which the Suzuki-Miyaura coupling reaction is carried out .

Safety and Hazards

将来の方向性

Boronic acids, including 5-Formylfuran-3-boronic acid, are increasingly utilized in diverse areas of research . They are used in various sensing applications, in the synthesis of biologically active molecules, and in the development of therapeutics . The future directions of this compound research will likely continue to explore these areas.

生化学分析

Biochemical Properties

5-Formylfuran-3-boronic acid is involved in the Suzuki-Miyaura reaction, which is crucial for the synthesis of many inhibitors of serine proteases . This reaction is a type of cross-coupling reaction that forms carbon-carbon bonds, and it’s widely used due to its mild and functional group tolerant reaction conditions .

Cellular Effects

They are used as inhibitors of serine protease and kinase enzymes, which play a role in the growth, progression, and metastasis of tumor cells .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the Suzuki-Miyaura reaction . In this reaction, the boronic acid acts as a nucleophile, being transferred from boron to palladium . This reaction is key in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Temporal Effects in Laboratory Settings

Boronic acids are generally known for their stability, which contributes to their wide use in various chemical reactions .

Metabolic Pathways

Boronic acids are known to be involved in various biochemical reactions, including the Suzuki-Miyaura reaction .

特性

IUPAC Name |

(5-formylfuran-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBSTTPRQPAXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=COC(=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80411039 | |

| Record name | 5-Formylfuran-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62306-80-3 | |

| Record name | B-(5-Formyl-3-furanyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62306-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formylfuran-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62306-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)